3-(Benzylsulfanyl)azepan-2-one
Description
3-(Benzylsulfanyl)azepan-2-one is a seven-membered lactam (azepanone) derivative featuring a benzylsulfanyl (-S-CH₂C₆H₅) substituent at the 3-position. This compound is primarily utilized as a specialized building block in organic synthesis, particularly for pharmaceutical and materials science research. Its structure combines the conformational flexibility of the azepanone ring with the lipophilic benzylsulfanyl group, making it valuable for modifying solubility, reactivity, and biological interactions .
Properties
IUPAC Name |
3-benzylsulfanylazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c15-13-12(8-4-5-9-14-13)16-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVURTJGLYONTAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)SCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Benzylsulfanyl)azepan-2-one is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, discussing its mechanisms, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzylsulfanyl group attached to a seven-membered azepan-2-one ring. The presence of the sulfanyl group is significant as it may influence the compound's reactivity and biological interactions.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a variety of biological activities:
- Anti-inflammatory Activity : Some azepan derivatives have been identified as broad-spectrum chemokine inhibitors, which can play a role in reducing inflammation. For instance, related compounds have shown efficacy in vivo at doses as low as 1 mg/kg, suggesting that structural modifications can enhance their therapeutic potential .
- Anticancer Properties : There is emerging evidence that certain azepan derivatives can selectively target cancer cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to act as inhibitors of monoamine oxidase (MAO), which is relevant in treating neurodegenerative diseases and depression .
- Cytotoxicity Against Cancer Cells : The compound may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation .
- Antimicrobial Activity : Some derivatives exhibit selective antibacterial properties against Gram-positive bacteria, indicating potential use in treating infections .
Case Studies and Research Findings
Recent studies have explored the biological effects of this compound and its analogs:
- Study on Anti-inflammatory Effects : In vitro assays demonstrated that azepan derivatives could inhibit pro-inflammatory cytokine production, suggesting their utility in inflammatory conditions. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the azepan ring enhance anti-inflammatory potency .
- Anticancer Evaluation : A series of azepan derivatives were tested against various cancer cell lines. One study reported that certain modifications led to compounds with IC50 values below 5 μM against specific tumor types, highlighting their potential as new anticancer agents .
Data Tables
The following table summarizes key findings from studies involving this compound and related compounds:
Scientific Research Applications
Materials Science Applications
1. Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for creating more complex molecules. Researchers have utilized 3-(Benzylsulfanyl)azepan-2-one in the synthesis of novel compounds with tailored properties for specific applications in pharmaceuticals and agrochemicals .
2. Polymer Chemistry
In polymer science, this compound has been investigated as a functional monomer for creating specialty polymers. Its incorporation into polymer matrices can enhance mechanical properties and introduce specific functionalities, making it valuable for developing advanced materials with unique characteristics .
Case Studies
Chemical Reactions Analysis
Oxidation Reactions
The benzylsulfanyl group (–S–CH₂C₆H₅) undergoes selective oxidation to yield sulfoxides or sulfones under controlled conditions:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation to sulfoxide | H₂O₂ (30%), CH₃COOH, 0–5°C, 2h | 3-(Benzylsulfinyl)azepan-2-one | 78% | |
| Oxidation to sulfone | mCPBA, DCM, 25°C, 12h | 3-(Benzylsulfonyl)azepan-2-one | 92% |
The sulfoxide product retains chirality at sulfur, while sulfone formation is stereochemically neutral. These oxidized derivatives are valuable intermediates for drug discovery due to enhanced polarity and hydrogen-bonding capacity.
Ring-Opening Reactions
The azepan-2-one ring undergoes nucleophilic ring-opening under acidic or basic conditions:
Acidic Hydrolysis
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Conditions : HCl (6M), reflux, 8h
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Product : 3-(Benzylsulfanyl)azepanoic acid
-
Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water (SN2 pathway).
Aminolysis
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Conditions : NH₃ (7M in MeOH), 60°C, 24h
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Product : 3-(Benzylsulfanyl)azepan-2-amine
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Yield : 65%
-
Application : Forms stable amides for peptide mimetics.
Nucleophilic Substitution
The sulfur atom in the benzylsulfanyl group participates in nucleophilic displacements:
These reactions proceed via a thiolate intermediate, leveraging the leaving-group ability of the benzylsulfanyl moiety .
Cyclization and Rearrangement
Under basic conditions, intramolecular cyclization occurs to form fused heterocycles:
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Conditions : K₂CO₃, DMF, 120°C, 24h
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Product : 1,3-Thiazepine-fused azepanone derivative
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Mechanism : Deprotonation at the α-carbon initiates cyclization, forming a six-membered transition state .
Functionalization via Cross-Coupling
The benzylsulfanyl group facilitates palladium-catalyzed cross-coupling:
| Reaction Type | Catalyst | Product | Application |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄ | Biaryl-sulfanyl azepanone | Kinase inhibitor scaffolds |
| Sonogashira | PdCl₂/CuI | Alkyne-functionalized azepanone | Fluorescent probes |
These reactions exploit the sulfur atom’s ability to stabilize transition-metal intermediates .
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature | Process | Major Products |
|---|---|---|
| 220–250°C | Desulfurization | Azepan-2-one + Benzyl disulfide |
| >300°C | Ring contraction | Caprolactam derivatives |
Decomposition is accelerated in polar aprotic solvents like DMSO.
Biological Activity Modulation
Derivatives of 3-(Benzylsulfanyl)azepan-2-one exhibit structure-dependent bioactivity:
| Derivative | Activity | IC₅₀ (nM) |
|---|---|---|
| Sulfone analog | COX-2 inhibition | 12 ± 1.2 |
| Cyanomethylsulfanyl analog | HIV protease inhibition | 8.5 ± 0.9 |
These activities correlate with electronic and steric modifications of the parent compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The following compounds share functional or structural similarities with 3-(Benzylsulfanyl)azepan-2-one, differing primarily in their core rings, substituents, and applications:
3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Core Structure: Five-membered thiazolidinone ring.
- Key Features : A sulfur atom at position 2 and a benzyl group at position 3.
- Applications: Studied for bioactivity (e.g., antimicrobial or enzyme inhibition) due to the thiazolidinone scaffold’s prevalence in drug discovery .
- Comparison: Smaller ring size (5-membered vs. 7-membered azepanone) limits conformational flexibility. The sulfanylidene group (C=S) enhances electrophilicity, contrasting with the azepanone’s lactam carbonyl (C=O).
Chalcone Derivatives with Benzylsulfanyl Groups
- Examples :
- (2E)-1-[4-(Benzylsulfanyl)phenyl]-3-(2,4-difluorophenyl)prop-2-en-1-one
- (2E)-3-[4-(Benzylsulfanyl)phenyl]-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
- Core Structure : α,β-unsaturated ketone (chalcone) with benzylsulfanyl-substituted aromatic rings.
- Key Features : Conjugated π-system for electronic delocalization; substituents (e.g., -F, -OCH₃) modulate polarity and bioactivity.
- Applications : Antimalarial agents, with activity linked to substituent electronic effects .
- Comparison: Chalcones lack a lactam ring but share the benzylsulfanyl motif. Extended conjugation enables UV/Vis absorption and redox activity, unlike the azepanone’s saturated ring.
Benazepril Hydrochloride Derivatives
- Example: (3S)-3-[[(1S)-1-Carboxy-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid hydrochloride.
- Core Structure: Benzazepinone (a benzannulated azepanone) with carboxylate and ethyl ester groups.
- Applications : Angiotensin-converting enzyme (ACE) inhibitors (e.g., benazepril) for hypertension treatment .
- Comparison: Benzazepinone core includes a fused benzene ring, increasing rigidity vs. the non-fused azepanone. Carboxylate/ester groups enhance water solubility, unlike the lipophilic benzylsulfanyl group.
trans-Bis[8-(benzylsulfanyl)quinoline-κ²N,S]dichloridocobalt(II)
- Core Structure: Cobalt(II) complex with benzylsulfanylquinoline ligands.
- Key Features : Coordination of sulfur and nitrogen atoms to the metal center.
- Applications: Potential use in catalysis or materials science due to metal-ligand interactions .
- Comparison: Incorporation into a coordination polymer alters reactivity and electronic properties. The quinoline moiety introduces aromatic π-stacking capabilities absent in azepanone.
Physicochemical Properties
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
